Gantacurium

neuromuscular blockade pharmacodynamics benzylisoquinoline relaxants

Choose Gantacurium (GW280430A, AV430A) as the prototypical ultra‑short‑acting, cysteine‑inactivated NMBA—indispensable for SAR benchmarking, on‑demand reversal research, and succinylcholine‑alternative profiling. Its rapid L‑cysteine adduction (t½ 0.2 min) and 1–2‑minute antagonism provide a mechanistic edge no other benzylisoquinoline or depolarizing agent can match. Secure the definitive reference standard for your next‑generation neuromuscular blocker program.

Molecular Formula C53H69ClN2O14+2
Molecular Weight 993.6 g/mol
CAS No. 758669-50-0
Cat. No. B1249894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGantacurium
CAS758669-50-0
Synonymsgantacurium
GW 280430A
GW-280430A
GW280430A
Molecular FormulaC53H69ClN2O14+2
Molecular Weight993.6 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl
InChIInChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1
InChIKeyZQLDXCSTJFLRPY-RWBXLJKRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gantacurium Chloride (CAS 758669-50-0) for Research and Clinical Investigation: Ultra-Short-Acting Neuromuscular Blocking Agent with L-Cysteine-Mediated Inactivation


Gantacurium chloride (formerly GW280430A, AV430A) is an investigational, non-depolarizing, ultra-short-acting neuromuscular blocking agent (NMBA) of the benzylisoquinoline class [1]. It was developed as an adjunct to general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation [2]. Unlike traditional non-depolarizing NMBAs, gantacurium exhibits a unique chemical inactivation mechanism: its central olefinic double bond undergoes rapid nucleophilic adduction by endogenous L-cysteine in plasma, which permanently inactivates the molecule and drives its ultra-short duration profile [1]. Gantacurium is no longer in active clinical development, but it remains a compound of interest for research applications in pharmacology, drug design, and the study of cysteine-inactivated neuromuscular blockade [1].

Gantacurium Chloride (CAS 758669-50-0) Differentiation from In-Class Neuromuscular Blockers: Why Mivacurium, Succinylcholine, and Atracurium Are Not Equivalent


In the domain of ultra-short-acting neuromuscular blockade, gantacurium chloride cannot be substituted by other benzylisoquinoline compounds such as mivacurium or atracurium, nor by the depolarizing agent succinylcholine. Gantacurium's uniquely rapid inactivation is driven by chemical adduction with endogenous L-cysteine to its central olefinic double bond [1], a mechanism entirely distinct from the enzymatic degradation pathways of mivacurium (which relies on plasma pseudocholinesterase) and atracurium/cisatracurium (which undergo Hofmann elimination and ester hydrolysis) [2]. Furthermore, unlike succinylcholine—a depolarizing NMBA associated with potentially serious adverse effects including malignant hyperthermia, hyperkalemia, and bradycardia—gantacurium is a non-depolarizing agent that avoids these depolarization-related liabilities while offering comparable or superior onset kinetics [2]. The compound's ability to be rapidly antagonized at any time by intravenous L-cysteine [1] represents a functional differentiator absent in conventional non-depolarizing NMBAs, where reversal by anticholinesterases is ineffective during deep neuromuscular blockade [3]. These pharmacodynamic and mechanistic distinctions preclude simple interchangeability in both research and clinical investigational contexts.

Gantacurium Chloride (CAS 758669-50-0) Evidence-Based Comparative Pharmacology: Quantified Differentiation from Mivacurium, Succinylcholine, CW002, and CW011


Gantacurium Chloride vs. Mivacurium Chloride: Comparative Onset and Duration of Action with Metabolic Pathway Differentiation

Gantacurium demonstrates a faster onset of action (<1 minute) and a shorter clinical duration (10 minutes) compared to mivacurium (onset 1–1.5 minutes; duration 15–20 minutes), as established by cross-study comparable pharmacodynamic data [1]. The metabolic pathways are fundamentally distinct: gantacurium undergoes alkaline hydrolysis and rapid inactivation by endogenous L-cysteine adduction, whereas mivacurium depends on plasma pseudocholinesterase (butyrylcholinesterase) for degradation, a pathway susceptible to genetic variability and drug interactions [1]. The ED95 of gantacurium (0.19 mg/kg) is approximately 2.4× higher than mivacurium (0.08 mg/kg), indicating lower potency on a mass basis [1].

neuromuscular blockade pharmacodynamics benzylisoquinoline relaxants

Gantacurium Chloride vs. Mivacurium: Duration of Action Reduction Enabling Ultra-Short Procedural Suitability

Gantacurium exhibits a clinical duration of action of 10 minutes, which is 33–50% shorter than mivacurium's 15–20 minute duration [1]. This quantitatively verifiable reduction in duration stems from gantacurium's unique chemical inactivation by endogenous L-cysteine, a mechanism independent of the pseudocholinesterase pathway that governs mivacurium's variable metabolism [2]. The abbreviated duration profile positions gantacurium closer to succinylcholine's ultra-short time course (5–10 minutes) while retaining the non-depolarizing safety advantages [1].

duration of action pharmacodynamics short surgical procedures

Gantacurium Chloride vs. CW002 and CW011: In Vitro L-Cysteine Adduction Half-Time and Duration Correlation

In a direct head-to-head in vitro comparison, gantacurium's reaction half-time for L-cysteine adduction was 0.2 minutes, compared to 11.4 minutes for CW002 and 13.7 minutes for CW011 [1]. This 57× and 68.5× faster adduction rate correlates strongly (P < 0.0001) with in vivo duration of neuromuscular block in monkeys: gantacurium produced a block duration of 10.4 minutes at 4–5× ED95, whereas CW002 and CW011 exhibited durations of 28.1 and 33.3 minutes, respectively—approximately 3× longer than gantacurium [1]. These data quantify the structural basis for gantacurium's ultra-short profile relative to its synthetic analogs designed for intermediate duration.

chemical degradation L-cysteine adduction structure-activity relationship

Gantacurium Chloride vs. Cisatracurium: Duration Reduction at Equipotent Dosing

When compared to the intermediate-acting benzylisoquinoline NMBA cisatracurium, gantacurium provides a substantially reduced duration of neuromuscular block. At equipotent dosing (4–5× ED95) in the monkey model, CW002 and CW011 exhibited durations approximately half that of cisatracurium, while gantacurium's duration (10.4 min) was only approximately one-third to one-sixth the duration of cisatracurium (60–90 min in humans) [1][2]. This class-level inference is supported by the well-characterized duration differences across the chlorofumarate series.

duration of action intermediate-acting NMBAs ambulatory anesthesia

Gantacurium Chloride Histamine Release Profile: Rapid Bolus Administration Safety Data

Gantacurium chloride, when administered as a rapid bolus (<5 seconds administration time) at doses up to and including those providing clinical neuromuscular blockade, was not associated with significant histamine release in healthy human volunteer studies [1]. This contrasts with other benzylisoquinoline NMBAs such as mivacurium and atracurium, which are known to produce dose-dependent histamine release and associated hemodynamic effects including hypotension, reflex tachycardia, and cutaneous flushing [2]. It should be noted, however, that clinical development of gantacurium was ultimately hampered by modest histamine release at higher doses [2], representing a key limitation.

histamine release cardiovascular safety bolus administration

Gantacurium Chloride Reversal by Exogenous L-Cysteine: Time-to-Recovery Quantification

A defining differentiator of gantacurium is the ability to rapidly antagonize its neuromuscular blocking effect at any time after injection by administering intravenous exogenous L-cysteine in doses of 2 to 50 mg/kg, with restoration of normal neuromuscular function occurring within 1 to 2 minutes [1]. This on-demand reversibility is mechanistically unavailable for conventional non-depolarizing NMBAs such as rocuronium, vecuronium, and atracurium, where anticholinesterase reversal (e.g., neostigmine) is ineffective during deep blockade when no neuromuscular responses can be elicited by motor nerve stimulation [1].

neuromuscular blockade reversal L-cysteine antagonism pharmacologic antagonism

Gantacurium Chloride (CAS 758669-50-0) Optimal Research and Investigational Application Scenarios


Research on Ultra-Short-Acting Neuromuscular Blockade Mechanisms and Structure-Activity Relationships

Gantacurium serves as the prototypical ultra-short-acting compound in the chlorofumarate class of cysteine-inactivated NMBAs. Its rapid in vitro L-cysteine adduction half-time of 0.2 minutes [1] makes it an essential reference standard for structure-activity relationship studies aimed at developing NMBAs with tunable durations. Researchers investigating the relationship between olefinic double-bond substitution patterns, adduction kinetics, and clinical duration should prioritize gantacurium as the ultra-short benchmark against which analogs such as CW002 (half-time 11.4 min) and CW011 (half-time 13.7 min) are compared [1].

Pharmacologic Studies of On-Demand Neuromuscular Blockade Reversal

Gantacurium's unique susceptibility to rapid chemical antagonism by exogenous L-cysteine—producing restoration of neuromuscular function within 1–2 minutes at L-cysteine doses of 2–50 mg/kg IV [1]—positions it as a critical tool compound for investigating on-demand reversal strategies. Unlike conventional non-depolarizing NMBAs, which cannot be reversed by anticholinesterases during deep blockade, gantacurium enables researchers to study the pharmacodynamics of complete and rapid reversal from any depth of paralysis [1]. This property is particularly valuable for translational research exploring next-generation NMBAs with built-in reversibility mechanisms.

Comparative Pharmacology of Non-Depolarizing vs. Depolarizing Ultra-Short-Acting Agents

Gantacurium provides a non-depolarizing alternative to succinylcholine with comparable or superior onset kinetics (<1 minute) and ultra-short duration (10 minutes) [1], making it a valuable comparator in studies evaluating the safety and efficacy trade-offs between depolarizing and non-depolarizing neuromuscular blockade strategies. Unlike succinylcholine, gantacurium is a non-depolarizing agent and therefore avoids depolarization-related adverse effects including hyperkalemia, malignant hyperthermia, and bradycardia [2]. Research programs focused on developing succinylcholine replacements should utilize gantacurium as a reference point for assessing whether newer agents achieve the optimal balance of onset speed, duration, and safety profile.

Chemical Degradation Pathway Studies and Analytical Method Development

Gantacurium's distinctive chemical degradation via L-cysteine adduction to its central olefinic double bond, followed by ester hydrolysis [1], offers a unique model system for developing and validating analytical methods to characterize cysteine-inactivated neuromuscular blockers. The compound's well-characterized in vitro adduction kinetics (reaction half-time 0.2 min) [2] provide a benchmark for HPLC-based assays, stability studies, and degradation product profiling. Analytical laboratories and pharmaceutical development groups investigating this emerging class of relaxants require gantacurium as a reference standard for method qualification and impurity identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gantacurium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.